molecular formula C15H18FN3O2 B2935592 1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1170964-14-3

1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No. B2935592
CAS RN: 1170964-14-3
M. Wt: 291.326
InChI Key: QKWCBISLAAVZEL-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the group of designer drugs, which are chemically modified versions of controlled substances. AB-FUBINACA has been found to have a high affinity for the cannabinoid receptors in the brain, making it a promising candidate for the treatment of various medical conditions.

Scientific Research Applications

Radiotracer Development for PET Imaging

Compounds structurally related to "1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide" have been explored for their potential as radiotracers in Positron Emission Tomography (PET) imaging. For instance, nucleophilic displacement reactions with [18F]fluoride on pyrazole derivatives have been demonstrated to yield radiolabeled compounds with potential applications in studying cannabinoid receptors in the brain through PET imaging (Katoch-Rouse & Horti, 2003).

Synthesis and Cytotoxic Activity

Pyrazole derivatives, similar to the compound , have been synthesized and investigated for their cytotoxic activities against various cancer cell lines. These studies contribute to the development of novel anticancer agents by exploring the structure-activity relationship of pyrazole compounds (Hassan et al., 2015).

Structural Analysis and Material Science

The structural analysis of N-substituted pyrazoline derivatives has provided insights into the molecular geometry and intermolecular interactions of these compounds. Such studies are foundational for understanding the physical properties and potential material science applications of pyrazole-based compounds (Köysal et al., 2005).

Drug Discovery and Development

Research into pyrazole derivatives often focuses on their potential therapeutic applications. For instance, investigations into the binding affinity of methoxy- and fluorine-substituted pyrazole analogs for the CB1 cannabinoid receptor have implications for developing new pharmaceuticals (Tobiishi et al., 2007).

properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-10(2)8-17-15(20)14-13(21-3)9-19(18-14)12-6-4-11(16)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWCBISLAAVZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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